Cas no 42327-22-0 (2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one)

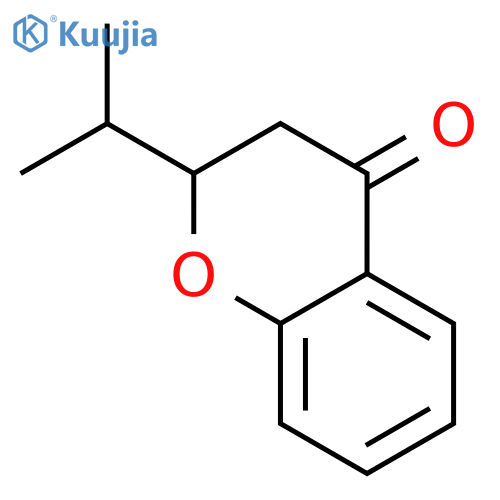

42327-22-0 structure

商品名:2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one 化学的及び物理的性質

名前と識別子

-

- 2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

- starbld0048865

- SCHEMBL6836628

- F2147-8339

- 42327-22-0

- 2-Isopropylchroman-4-one

- AKOS040814603

-

- インチ: InChI=1S/C12H14O2/c1-8(2)12-7-10(13)9-5-3-4-6-11(9)14-12/h3-6,8,12H,7H2,1-2H3

- InChIKey: BJNYXTVPOFSPIQ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 190.099379685g/mol

- どういたいしつりょう: 190.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2147-8339-5g |

2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one |

42327-22-0 | 95%+ | 5g |

$1182.0 | 2023-09-06 | |

| Life Chemicals | F2147-8339-2.5g |

2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one |

42327-22-0 | 95%+ | 2.5g |

$788.0 | 2023-09-06 | |

| TRC | P184431-100mg |

2-(propan-2-yl)-3,4-dihydro-2h-1-benzopyran-4-one |

42327-22-0 | 100mg |

$ 95.00 | 2022-06-03 | ||

| Life Chemicals | F2147-8339-1g |

2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one |

42327-22-0 | 95%+ | 1g |

$394.0 | 2023-09-06 | |

| Life Chemicals | F2147-8339-0.25g |

2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one |

42327-22-0 | 95%+ | 0.25g |

$355.0 | 2023-09-06 | |

| TRC | P184431-1g |

2-(propan-2-yl)-3,4-dihydro-2h-1-benzopyran-4-one |

42327-22-0 | 1g |

$ 570.00 | 2022-06-03 | ||

| Life Chemicals | F2147-8339-0.5g |

2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one |

42327-22-0 | 95%+ | 0.5g |

$374.0 | 2023-09-06 | |

| TRC | P184431-500mg |

2-(propan-2-yl)-3,4-dihydro-2h-1-benzopyran-4-one |

42327-22-0 | 500mg |

$ 365.00 | 2022-06-03 | ||

| Life Chemicals | F2147-8339-10g |

2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one |

42327-22-0 | 95%+ | 10g |

$1655.0 | 2023-09-06 |

2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

42327-22-0 (2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one) 関連製品

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量